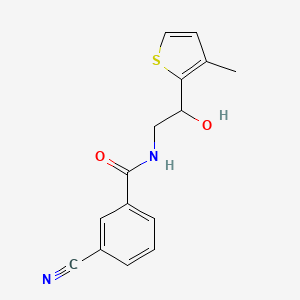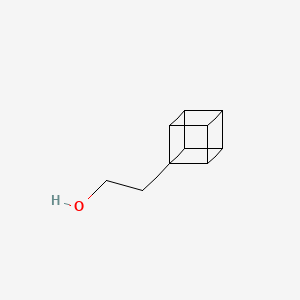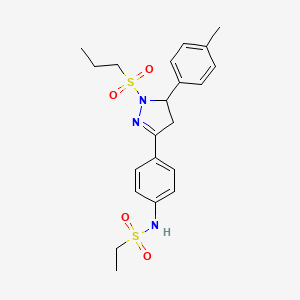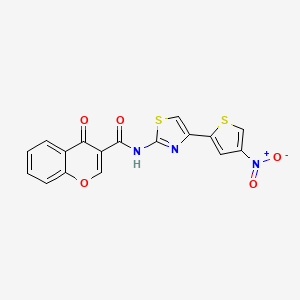![molecular formula C23H25NO7S2 B2963290 Ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 946268-88-8](/img/structure/B2963290.png)
Ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H25NO7S2 and its molecular weight is 491.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques
One significant area of research involving this compound and its relatives focuses on synthetic methodologies. For instance, the Gewald reaction, a known synthetic route, has been explored under organocatalyzed aqueous conditions for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing a method for creating related structures with potential biological activities (Abaee & Cheraghi, 2013). Similarly, the synthesis of bifunctional thiophene derivatives, including antimicrobial agents, starts from related intermediates, indicating the relevance of these compounds in medicinal chemistry (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Biological Activities
The antimicrobial and antiproliferative activities of thiophene derivatives highlight the biological significance of such compounds. New approaches for the synthesis of thiazoles and their fused derivatives with antimicrobial activities have been investigated, underscoring the potential of thiophene-related structures in combating microbial resistance (Wardkhan, Youssef, Hamed, & Ouf, 2008). Moreover, novel thiophene and thienopyrimidine derivatives have been prepared and tested for their antiproliferative activity, providing insights into the therapeutic applications of these compounds against cancer (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Antimicrobial and Antioxidant Studies
The synthesis of lignan conjugates via cyclopropanation has been explored for their antimicrobial and antioxidant activities, demonstrating the multifunctional potential of thiophene-based compounds in pharmaceutical applications (Raghavendra et al., 2016). This is further supported by studies on new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives with biological activities, indicating the versatility of thiophene scaffolds in drug discovery (Faty, Hussein, & Youssef, 2010).
Synthesis of Cycloalkylthiophene-Schiff Bases
Research into cycloalkylthiophene-Schiff bases and their metal complexes has shown significant antibacterial and antifungal activities, underscoring the importance of thiophene derivatives in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Propiedades
IUPAC Name |
ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO7S2/c1-6-31-23(25)21-22(17(13-32-21)15-9-7-14(2)8-10-15)33(26,27)24-16-11-18(28-3)20(30-5)19(12-16)29-4/h7-13,24H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDKGLWTISJXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[1-(6-methoxypyridin-2-yl)propyl]acetamide](/img/structure/B2963207.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
![N-allyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2963212.png)

![3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2963215.png)




![1-({Cyclopropyl[(3,4-dichlorophenyl)methyl]amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963224.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2963225.png)

![3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B2963229.png)
